5,7-DIMETHYL-1H-BENZOTRIAZOLE
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Overview
Description
5,7-DIMETHYL-1H-BENZOTRIAZOLE is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their unique structure, which consists of a benzene ring fused with a triazole ring. This compound is characterized by the presence of two methyl groups at the 4 and 6 positions on the benzene ring. Benzotriazoles, including this compound, are widely used in various fields due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-DIMETHYL-1H-BENZOTRIAZOLE typically involves the reaction of o-phenylenediamine with sodium nitrite in the presence of an acid, such as acetic acid. The reaction proceeds through diazotization of one of the amine groups, followed by cyclization to form the triazole ring . The reaction conditions often require low temperatures (5–10 °C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 5,7-DIMETHYL-1H-BENZOTRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5,7-DIMETHYL-1H-BENZOTRIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of polymers and dyes.
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-1H-BENZOTRIAZOLE involves its ability to interact with various molecular targets. The compound can form stable coordination complexes with metal ions, which is the basis for its use as a corrosion inhibitor . In biological systems, it can bind to enzymes and receptors, affecting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
1H-1,2,3-Benzotriazole: The parent compound without the methyl groups.
4-Methyl-1H-1,2,3-benzotriazole: A similar compound with a single methyl group at the 4 position.
5-Methyl-1H-1,2,3-benzotriazole: A similar compound with a single methyl group at the 5 position.
Uniqueness: 5,7-DIMETHYL-1H-BENZOTRIAZOLE is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. The additional methyl group can enhance its stability and alter its interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
4,6-dimethyl-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-6(2)8-7(4-5)9-11-10-8/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZTZNQOPPLKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C(=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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